molecular formula C14H18N6O2 B2753345 8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione CAS No. 189689-48-3

8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2753345
CAS No.: 189689-48-3
M. Wt: 302.338
InChI Key: RBTOYAZLGNHYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrazolyl group attached to the purine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpyrazole with an appropriate purine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The pyrazolyl group can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-6-19-10-11(17(4)14(22)18(5)12(10)21)15-13(19)20-9(3)7-8(2)16-20/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTOYAZLGNHYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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